5-Bromo-2-(difluoromethyl)pyridin-4-ol
Description
5-Bromo-2-(difluoromethyl)pyridin-4-ol is a halogenated pyridine derivative featuring a bromine atom at position 5, a difluoromethyl group (-CF₂H) at position 2, and a hydroxyl (-OH) group at position 4. This compound is of interest in pharmaceutical and agrochemical research due to the electronic and steric effects imparted by its substituents. The difluoromethyl group enhances metabolic stability and bioavailability compared to non-fluorinated analogs, while the hydroxyl group enables hydrogen bonding and solubility .
Properties
IUPAC Name |
5-bromo-2-(difluoromethyl)-1H-pyridin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF2NO/c7-3-2-10-4(6(8)9)1-5(3)11/h1-2,6H,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJKDLPPCOLQWNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C(C1=O)Br)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(difluoromethyl)pyridin-4-ol typically involves the bromination of 2-(difluoromethyl)pyridin-4-ol. The reaction is carried out under controlled conditions to ensure selective bromination at the 5th position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Industrial Production Methods: Industrial production of 5-Bromo-2-(difluoromethyl)pyridin-4-ol follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Bromo-2-(difluoromethyl)pyridin-4-ol can undergo oxidation reactions, typically forming corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming 2-(difluoromethyl)pyridin-4-ol.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Nucleophiles like sodium amide or potassium thiolate in polar solvents.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: 2-(difluoromethyl)pyridin-4-ol.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Bromo-2-(difluoromethyl)pyridin-4-ol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, this compound is used to study the effects of halogenated pyridines on biological systems. It is also used in the development of new biochemical assays and probes.
Medicine: The compound is investigated for its potential therapeutic properties. It is used in the synthesis of drug candidates targeting various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, 5-Bromo-2-(difluoromethyl)pyridin-4-ol is used in the production of specialty chemicals and materials. It is also used in the development of new catalysts and polymers.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(difluoromethyl)pyridin-4-ol involves its interaction with specific molecular targets in biological systems. The bromine and difluoromethyl groups enhance its binding affinity to certain enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The compound may also interfere with cellular pathways by altering the redox state or by forming reactive intermediates.
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The table below compares key structural analogs of 5-Bromo-2-(difluoromethyl)pyridin-4-ol, highlighting substituent positions, molecular weights, and functional group differences:
*Note: Molecular weight calculated based on assumed formula; exact data may vary.
Electronic and Steric Effects
- Fluorinated Groups: The difluoromethyl group (-CF₂H) in the target compound provides moderate electron-withdrawing effects, enhancing stability and altering pKa compared to non-fluorinated analogs like 5-Bromo-2-chloropyridin-4-ol. Trifluoromethyl (-CF₃) groups (e.g., in 4-Bromo-5-(trifluoromethyl)pyridin-2-ol) are more electronegative, further increasing metabolic resistance .
Pharmacological and Physicochemical Properties
- Bioavailability : Fluorinated analogs generally exhibit higher bioavailability due to improved membrane permeability and resistance to oxidative metabolism. For example, the difluoromethyl group in the target compound may offer advantages over the chloro substituent in 5-Bromo-2-chloropyridin-4-ol .
- Solubility : The hydroxyl group in 5-Bromo-2-(difluoromethyl)pyridin-4-ol enhances aqueous solubility compared to methyl-substituted analogs like 5-Bromo-4,6-dimethylpyridin-2-ol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
